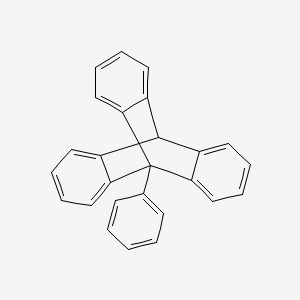
9-Phenyltriptycene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenyltriptycene is a derivative of triptycene, a unique hydrocarbon characterized by its propeller-shaped molecular structure This compound consists of three benzene rings joined by two sp³ carbon atoms, forming a D₃h-symmetric structure with a barrelene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyltriptycene typically involves the Diels-Alder reaction between anthracene and benzoquinone, followed by various functionalization steps. One common method includes the treatment of 9-phenyl-9-ethyl-10-methylene-9,10-dihydroanthracene with polyphosphoric acid, yielding 9-ethyl-10-methyl triptycene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Phenyltriptycene undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Involves reagents like n-butyllithium and copper(I) halide for halogenation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: n-Butyllithium followed by copper(I) halide in an inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
9-Phenyltriptycene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for drug design.
Wirkmechanismus
The mechanism of action of 9-Phenyltriptycene is primarily based on its ability to interact with other molecules through π-π stacking and other non-covalent interactions. These interactions can influence molecular recognition, self-assembly, and catalysis processes. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or material science .
Vergleich Mit ähnlichen Verbindungen
Triptycene: The parent compound, lacking the phenyl group at the 9th position.
9-Bromotriptycene: A halogenated derivative with different reactivity and applications.
9-Phosphinotriptycene: A phosphorus-containing derivative used in studies of restricted rotation.
Uniqueness: 9-Phenyltriptycene stands out due to the presence of the phenyl group, which enhances its chemical reactivity and potential for functionalization. This makes it a versatile building block for various applications in chemistry, biology, and materials science.
Eigenschaften
CAS-Nummer |
20466-07-3 |
|---|---|
Molekularformel |
C26H18 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-phenylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C26H18/c1-2-10-18(11-3-1)26-22-15-7-4-12-19(22)25(20-13-5-8-16-23(20)26)21-14-6-9-17-24(21)26/h1-17,25H |
InChI-Schlüssel |
XCTQVOJXLXFEML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C23C4=CC=CC=C4C(C5=CC=CC=C52)C6=CC=CC=C36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



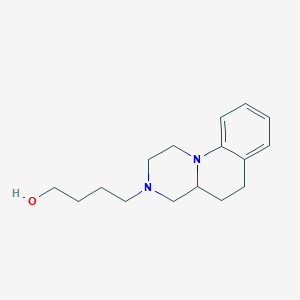
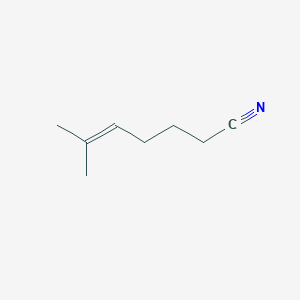
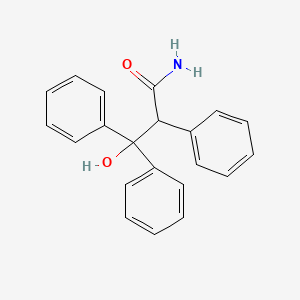
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
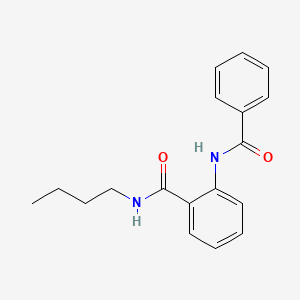
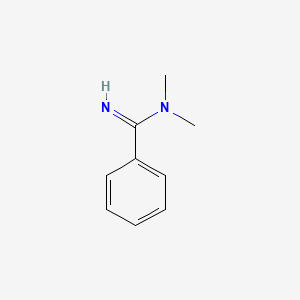
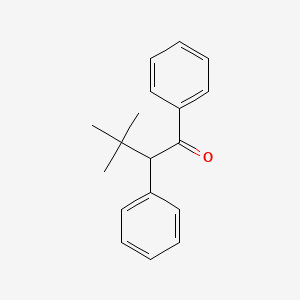
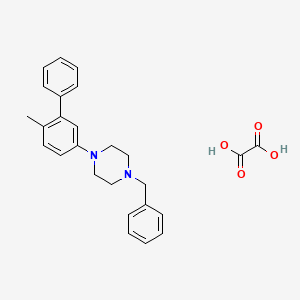
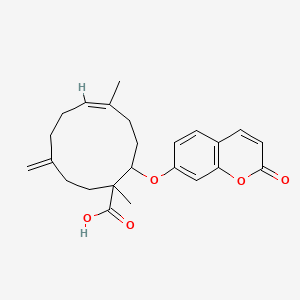
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)

